

# Application Notes & Protocols: Disodium Stearoyl Glutamate in Controlled Release Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Disodium stearoyl glutamate*

Cat. No.: *B1614843*

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

## Abstract

**Disodium Stearoyl Glutamate** (DSG), an acylated amino acid surfactant, is a well-established excipient in the cosmetic and food industries, valued for its emulsifying, cleansing, and skin-conditioning properties.<sup>[1][2][3]</sup> Its unique amphiphilic structure, comprising a hydrophilic glutamate head and a lipophilic stearoyl tail, presents significant, though less explored, potential in pharmaceutical sciences.<sup>[4][5]</sup> This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of **Disodium Stearoyl Glutamate** as a novel excipient in the design and formulation of controlled release oral solid dosage forms. We will explore its mechanistic role, provide detailed protocols for formulation via direct compression and hot-melt extrusion, and outline essential characterization and quality control methodologies.

## Introduction to Disodium Stearoyl Glutamate (DSG)

**Disodium Stearoyl Glutamate** (IUPAC Name: disodium;(2S)-2-(octadecanoylamino)pentanedioate; Chemical Formula:  $C_{23}H_{41}NNa_2O_5$ ) is the disodium salt of stearoyl glutamic acid.<sup>[5]</sup> Traditionally, its utility has been centered on its surface-active properties.<sup>[2]</sup> However, its lipidic nature, combined with the presence of a polar amino acid

moiety, makes it a compelling candidate for pharmaceutical applications, particularly in modulating drug release.

Key Physicochemical Properties:

| Property         | Value/Description                               | Source |
|------------------|-------------------------------------------------|--------|
| Molecular Weight | 457.6 g/mol                                     | [5]    |
| Appearance       | White to off-white powder                       | N/A    |
| Nature           | Anionic Surfactant, Amphiphilic                 | [2]    |
| Solubility       | Soluble in water and oils                       | [6]    |
| Origin           | Can be derived from synthetic or animal sources | [1][2] |

From a pharmaceutical standpoint, DSG offers the potential for high biocompatibility due to its amino acid-based structure. While not yet prevalent in the FDA's Inactive Ingredient Database for oral formulations, its extensive safety profile in topical products provides a strong foundation for its evaluation as a novel oral excipient.[7][8]

## Proposed Mechanism of Action in Controlled Release Systems

The primary function of DSG in a controlled release system is hypothesized to be that of a hydrophobic matrix former. This mechanism is analogous to widely used lipidic excipients like stearic acid or carnauba wax.[9]

When incorporated into a tablet matrix, DSG can control drug release through a combination of mechanisms:

- Diffusion Control: The insoluble, lipidic stearoyl chains form a tortuous matrix. The dissolved drug must diffuse through this winding path to be released, slowing its delivery to the surrounding medium.

- **Erosion Control:** The matrix itself slowly erodes upon exposure to gastrointestinal fluids. The rate of this erosion dictates the exposure of new drug particles for dissolution and release. The glutamic acid portion may slightly influence the hydrophilicity and subsequent erosion rate of the matrix.
- **Wetting Modification:** As a surfactant, DSG can influence the microenvironment within the matrix, potentially improving the wetting of poorly soluble drugs, which ensures a more consistent and predictable release, mitigating issues of incomplete dissolution within the dosage form.



[Click to download full resolution via product page](#)

**Figure 1:** Proposed mechanism of drug release from a DSG-based hydrophobic matrix tablet.

## Application Note: Formulation of a Hydrophobic Matrix Tablet

This application note details the use of DSG to formulate a controlled-release matrix tablet for a model water-soluble active pharmaceutical ingredient (API), such as Metformin HCl or Theophylline. The goal is to achieve a near zero-order release profile over 12 hours.

## Scientific Rationale for Component Selection

- **Disodium Stearyl Glutamate (DSG):** The primary rate-controlling agent. Increasing its concentration is expected to decrease the drug release rate.

- Microcrystalline Cellulose (MCC): A filler and binder that ensures good compressibility and tablet integrity.
- Colloidal Silicon Dioxide: A glidant to improve powder flow during manufacturing.
- Magnesium Stearate: A lubricant to prevent sticking to tablet punches and dies.

## Example Formulation Compositions

The following table outlines test formulations with varying levels of DSG to study its effect on drug release.

| Component                   | Formulation F1 (Fast Release) | Formulation F2 (Medium Release) | Formulation F3 (Slow Release) | Function               |
|-----------------------------|-------------------------------|---------------------------------|-------------------------------|------------------------|
| API                         | 50%                           | 50%                             | 50%                           | Active                 |
| Disodium Stearoyl Glutamate | 15%                           | 25%                             | 35%                           | Release Control Matrix |
| Microcrystalline Cellulose  | 34%                           | 24%                             | 14%                           | Filler/Binder          |
| Colloidal Silicon Dioxide   | 0.5%                          | 0.5%                            | 0.5%                          | Glidant                |
| Magnesium Stearate          | 0.5%                          | 0.5%                            | 0.5%                          | Lubricant              |
| Total Weight (mg)           | 500                           | 500                             | 500                           |                        |

## Experimental Protocols

### Protocol 1: Formulation of Matrix Tablets by Direct Compression

This protocol describes the manufacturing process for the formulations listed in Section 3.2.

## Materials &amp; Equipment:

- Active Pharmaceutical Ingredient (API)
- **Disodium Stearoyl Glutamate** (Pharmaceutical Grade)
- Microcrystalline Cellulose (e.g., Avicel® PH-102)
- Colloidal Silicon Dioxide (e.g., Aerosil® 200)
- Magnesium Stearate
- V-Blender or Turbula Mixer
- Rotary Tablet Press with appropriate tooling
- Sieves (20 mesh, 60 mesh)

## Methodology:

- Sifting: Sift the API, **Disodium Stearoyl Glutamate**, and Microcrystalline Cellulose through a 20-mesh sieve to de-lump and ensure particle size uniformity. Sift Colloidal Silicon Dioxide and Magnesium Stearate through a 60-mesh sieve.
  - Scientist's Note: Sifting is a critical step to ensure content uniformity in the final blend by breaking up agglomerates and improving powder homogeneity.
- Pre-lubrication Blending: Accurately weigh and add the sifted API, DSG, and MCC to a V-blender. Blend for 15 minutes.
- Glidant Addition: Add the sifted Colloidal Silicon Dioxide to the blender and mix for an additional 5 minutes.
  - Scientist's Note: The glidant is added before the lubricant to improve the overall flowability of the bulk powder, which is essential for consistent die filling.
- Lubrication: Add the sifted Magnesium Stearate to the blend and mix for a final 3 minutes.

- Scientist's Note: Over-lubrication (>5 minutes) can lead to the formation of a hydrophobic film around the granules, which can negatively impact tablet hardness and slow dissolution unpredictably.
- Compression: Set up the tablet press with the desired tooling. Compress the final blend into tablets with a target weight of 500 mg and a target hardness of 8-12 kp.
- De-dusting: Transfer the compressed tablets to a de-duster to remove any fine powder adhering to the tablet surface.

[Click to download full resolution via product page](#)**Figure 2:** Workflow for direct compression of DSG matrix tablets.

## Protocol 2: Preparation by Hot-Melt Extrusion (HME)

HME offers a continuous manufacturing process, ideal for creating solid dispersions and controlling drug release.[\[10\]](#)[\[11\]](#)[\[12\]](#) DSG's lipidic nature makes it a suitable carrier for HME.  
[\[10\]](#)

### Materials & Equipment:

- API (thermally stable)
- **Disodium Stearoyl Glutamate**
- Optional: A thermoplastic polymer (e.g., Soluplus®, HPMCAS)
- Twin-screw extruder
- Downstream cooling and pelletizing equipment

### Methodology:

- Pre-blending: Physically blend the API and DSG (and any other polymer) in the desired ratio (e.g., 20% API, 80% DSG) for 10 minutes.
- Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration and a die (e.g., 2 mm circular die). Set the temperature profile for the different zones of the extruder barrel. A gradually increasing profile is recommended.
  - Example Temperature Profile: Zone 1: 60°C, Zone 2: 90°C, Zone 3: 120°C, Zone 4: 110°C.
  - Scientist's Note: The temperature profile is critical. It must be high enough to ensure the carrier melts and mixes homogeneously with the API but low enough to prevent thermal degradation of the API.[\[13\]](#) A screening DSC of the API and DSG is essential to determine the processing window.
- Extrusion: Feed the pre-blended powder into the extruder at a controlled rate (e.g., 0.5 kg/h) with a set screw speed (e.g., 100 RPM).

- Cooling & Pelletizing: The extrudate emerges from the die as a molten strand. Cool it on a conveyor belt and feed it into a pelletizer to cut it into uniform pellets.
- Further Processing: The pellets can be filled into capsules or milled and blended with other excipients for compression into tablets.

## Characterization and Quality Control Protocols

### Protocol 3: In-Vitro Dissolution Testing

This protocol is essential for assessing the drug release profile of the formulated tablets.

#### Equipment & Reagents:

- USP Dissolution Apparatus 2 (Paddle)
- Dissolution media (e.g., 900 mL of pH 6.8 phosphate buffer)
- HPLC or UV-Vis Spectrophotometer for drug quantification

#### Methodology:

- Apparatus Setup: Set the paddle speed to 50 RPM and the media temperature to  $37 \pm 0.5^{\circ}\text{C}$ .
- Test Initiation: Place one tablet in each dissolution vessel. Start the apparatus and simultaneously begin timing.
- Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Immediately replace the withdrawn volume with fresh, pre-warmed media.
- Sample Analysis: Filter the samples through a  $0.45 \mu\text{m}$  syringe filter. Analyze the filtrate for drug concentration using a validated analytical method.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the % drug release versus time.

#### Expected Results:

| Time (hours) | F1 Release (%)<br>(15% DSG) | F2 Release (%)<br>(25% DSG) | F3 Release (%)<br>(35% DSG) |
|--------------|-----------------------------|-----------------------------|-----------------------------|
| 1            | 35                          | 22                          | 15                          |
| 4            | 75                          | 55                          | 40                          |
| 8            | 95                          | 82                          | 68                          |
| 12           | >98%                        | 96                          | 85                          |

## Protocol 4: Solid-State and Physical Characterization

These tests ensure the physical integrity of the tablets and investigate the physical state of the API within the matrix.[14][15]

- Physical Tablet Tests: Perform standard tests for weight variation, hardness, thickness, and friability as per USP guidelines.
- Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of the API within the DSG matrix. An absence or shift of the API's melting endotherm in an HME formulation suggests the formation of an amorphous solid dispersion.
- X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of the API. Sharp peaks indicate crystallinity, while a halo pattern indicates an amorphous state.

## Protocol 5: Stability Testing

Stability studies are performed to ensure the formulation remains effective and safe throughout its shelf life, following ICH Q1A(R2) guidelines.[16][17]

Conditions:

- Long-Term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  / 60% RH  $\pm 5\%$  RH
- Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  / 75% RH  $\pm 5\%$  RH[18]

Methodology:

- Package the tablets in the proposed commercial packaging.
- Place the packaged tablets in stability chambers set to the specified conditions.
- Pull samples at defined time points (e.g., for accelerated study: 0, 1, 3, and 6 months).
- Test the pulled samples for key quality attributes, including appearance, assay, purity/degradation products, and dissolution profile.
  - Scientist's Note: A significant change in the dissolution profile during stability testing could indicate a physical change in the matrix, such as polymer aging or recrystallization of an amorphous API, which must be investigated.

## Regulatory and Safety Considerations

The use of **Disodium Stearyl Glutamate** as a novel oral excipient requires a thorough safety evaluation.<sup>[19][20]</sup> While it is not currently listed in the FDA's Inactive Ingredient Database for oral products, its extensive use in cosmetics provides a substantial amount of safety data.<sup>[7][8]</sup> For regulatory submission (e.g., in an NDA), a comprehensive safety package would need to be compiled, potentially including toxicology studies, to support its intended use, concentration, and route of administration.<sup>[19][21]</sup>

## Conclusion

**Disodium Stearyl Glutamate** presents a promising and versatile new excipient for the development of controlled release drug delivery systems. Its amphiphilic and lipidic character allows it to function effectively as a hydrophobic matrix former in both direct compression and hot-melt extrusion processes. By carefully controlling the concentration of DSG and other formulation parameters, drug release profiles can be precisely tailored to meet specific therapeutic needs. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the utility of this multifunctional excipient in creating innovative and effective oral controlled release dosage forms.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [uk.typology.com](http://uk.typology.com) [uk.typology.com]
- 2. [cosmileeurope.eu](http://cosmileeurope.eu) [cosmileeurope.eu]
- 3. [vernixa.com](http://vernixa.com) [vernixa.com]
- 4. [sinceresskincare.com](http://sinceresskincare.com) [sinceresskincare.com]
- 5. Disodium Stearoyl Glutamate | C23H41NNa2O5 | CID 94480 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 6. Improvement of Intranasal Drug Delivery with Intravail® Alkylsaccharide Excipient as a Mucosal Absorption Enhancer Aiding in the Treatment of Conditions of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [sturtevantinc.com](http://sturtevantinc.com) [sturtevantinc.com]
- 8. [jefc.scholasticahq.com](http://jefc.scholasticahq.com) [jefc.scholasticahq.com]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [europeanpharmaceuticalreview.com](http://europeanpharmaceuticalreview.com) [europeanpharmaceuticalreview.com]
- 11. Scope and Application of Hot Melt Extrusion in the Development of Controlled and Sustained Release Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC  
[pmc.ncbi.nlm.nih.gov]
- 13. Factors That Influence Sustained Release from Hot-Melt Extrudates - PMC  
[pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutics | Special Issue : Advances in Characterization Methods for Drug Delivery Systems [mdpi.com]
- 15. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. [snscourseware.org](http://snscourseware.org) [snscourseware.org]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. [fda.gov](http://fda.gov) [fda.gov]
- 20. [fda.gov](http://fda.gov) [fda.gov]

- 21. GMP Regulations and Compliance for API and Excipients [complianceonline.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Disodium Stearyl Glutamate in Controlled Release Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614843#disodium-stearoyl-glutamate-in-controlled-release-drug-delivery-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)